2,4-Dibromo-1,7-naphthyridine chemical properties
2,4-Dibromo-1,7-naphthyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-Dibromo-1,7-naphthyridine
Abstract
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds. Within this class, 2,4-Dibromo-1,7-naphthyridine serves as a cornerstone synthetic intermediate, offering dual points for functionalization. The differential electronic environment of the C2 and C4 positions, governed by the nitrogen atoms within the fused pyridine rings, allows for selective and sequential chemical modifications. This guide provides a comprehensive analysis of the physicochemical properties, synthesis, and chemical reactivity of 2,4-Dibromo-1,7-naphthyridine. We delve into its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental to its role in the construction of complex molecular architectures for drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction to the 1,7-Naphthyridine Scaffold
Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings and exist as six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-).[1] These scaffolds are of immense interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The 1,7-naphthyridine isomer, in particular, has been identified as a core component in potent inhibitors of key biological targets, such as p38 MAP kinase, making it a high-priority target for drug development programs.[5]
The synthetic utility of the 1,7-naphthyridine scaffold is greatly enhanced by the introduction of halogen atoms, which serve as versatile handles for post-synthesis modification. 2,4-Dibromo-1,7-naphthyridine (Figure 1) is an exemplary building block, providing two reactive bromine sites that can be selectively addressed to build molecular diversity. Its strategic importance lies in its ability to participate in a variety of cross-coupling reactions, enabling the systematic exploration of the chemical space around the 1,7-naphthyridine core.
Figure 1. Chemical Structure of 2,4-Dibromo-1,7-naphthyridine.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is critical for its effective use in synthesis. The key properties of 2,4-Dibromo-1,7-naphthyridine are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 54920-77-3 | [6] |
| Molecular Formula | C₈H₄Br₂N₂ | [6] |
| Molecular Weight | 287.94 g/mol | [6] |
| Appearance | (Typically an off-white to yellow solid) | |
| Melting Point | 183-184 °C | [6] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO). | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 0 |
Synthesis of 2,4-Dibromo-1,7-naphthyridine
While a specific, peer-reviewed synthesis for 2,4-Dibromo-1,7-naphthyridine is not extensively documented, its preparation can be logically inferred from established methods for analogous dihalogenated pyridines and naphthyridines.[7] A common and effective strategy involves the bromination of a precursor molecule, such as a dihydroxy- or nitro-substituted 1,7-naphthyridine N-oxide.
The causal basis for this approach is the ability of reagents like phosphorus oxybromide (POBr₃) or acetyl bromide to efficiently convert hydroxyl or N-oxide functionalities into bromides in a one-pot procedure.[7]
Exemplary Protocol (Based on Analogy)
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Reaction Setup: To a sealed reaction vessel, add 2,4-dihydroxy-1,7-naphthyridine (1.0 eq).
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Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 5-10 eq) under an inert atmosphere (e.g., Argon).
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Heating: Seal the vessel and heat the reaction mixture to 125-140 °C for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.
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Work-up: After cooling to room temperature, the reaction mixture is poured carefully onto crushed ice. The resulting aqueous solution is neutralized with a base (e.g., Na₂CO₃ or NaOH solution) to a pH of ~8-9.
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Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as dichloromethane (DCM) or ethyl acetate.
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 2,4-Dibromo-1,7-naphthyridine.
Chemical Reactivity and Synthetic Utility
The primary value of 2,4-Dibromo-1,7-naphthyridine lies in the differential reactivity of its two bromine atoms, making it a powerful tool for creating diverse molecular libraries. The C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions. This regioselectivity is attributed to the electronic influence of the adjacent nitrogen atom (N1), which makes the C4-Br bond more susceptible to oxidative addition by a Pd(0) catalyst. This allows for a stepwise functionalization strategy: a selective reaction at C4, followed by a second, different coupling reaction at the less reactive C2 position.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for forming carbon-carbon bonds, coupling an organoboron species with an organic halide.[8][9] For 2,4-Dibromo-1,7-naphthyridine, this reaction enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The reaction is tolerant of many functional groups, making it exceptionally versatile.[10]
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Reaction Setup: In an oven-dried flask under an inert atmosphere, combine 2,4-Dibromo-1,7-naphthyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as K₃PO₄ or Cs₂CO₃ (3.0 eq).
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Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol %).[11]
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Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
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Heating: Heat the mixture to 80-100 °C and monitor the reaction. The selective consumption of the starting material to form the mono-arylated product is key.
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Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The product, 4-aryl-2-bromo-1,7-naphthyridine, is then isolated via column chromatography. This intermediate can be used in a subsequent coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[12][13] This transformation is crucial in pharmaceutical synthesis, as the aniline and related N-aryl motifs are common in drug molecules.[14] The reaction couples an aryl halide with a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle.[14][15]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
